molecular formula C23H20N2O5 B2445265 2-(3,4-dimethoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922108-92-7

2-(3,4-dimethoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2445265
CAS No.: 922108-92-7
M. Wt: 404.422
InChI Key: BHTMGGVXDQEMGX-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-(3,4-dimethoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, which is provided for research and development purposes. The compound has a molecular formula of C24H22N2O5 and a molecular weight of 418.45 g/mol . It features a molecular structure combining a 3,4-dimethoxyphenyl group with a dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold, a heterocyclic system of significant interest in medicinal chemistry. While the specific biological activities and research applications for this exact molecule require further investigation from primary scientific literature, the presence of the dibenzo[1,4]oxazepinone core suggests potential for exploration in various pharmacological and chemical research areas . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult specialized databases and scientific literature for the most current findings on this compound's properties and potential applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-28-20-9-7-14(11-21(20)29-2)12-22(26)24-15-8-10-18-16(13-15)23(27)25-17-5-3-4-6-19(17)30-18/h3-11,13H,12H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTMGGVXDQEMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the oxazepine ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the dimethoxyphenyl group : This step can be facilitated by nucleophilic substitution or coupling reactions.
  • Final acetamide formation : The last step involves the acylation of the amine with an acetic acid derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related oxazepine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specific mechanisms involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses .

Neuroprotective Activity

Emerging evidence suggests potential neuroprotective effects:

  • Studies have demonstrated that similar compounds can protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the upregulation of antioxidant enzymes and downregulation of reactive oxygen species (ROS).

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a related compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of a structurally similar compound reported significant reductions in IL-6 and TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages. The compound was shown to inhibit MAPK pathway activation, leading to decreased inflammation markers.

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; modulation of Bcl-2/caspases
Anti-inflammatoryInhibition of NF-kB signaling; reduction of cytokines
NeuroprotectiveUpregulation of antioxidant enzymes; ROS reduction

Scientific Research Applications

Research into the biological activity of this compound has primarily focused on its anticancer , antimicrobial , and anti-inflammatory properties. The following sections detail specific findings from studies conducted on this compound.

Anticancer Properties

Studies have shown that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was tested on various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer).
  • IC50 Values : The IC50 values for the compound ranged from approximately 29 µM to 130 µM , indicating moderate cytotoxicity against these cell lines. In HeLa cells, the IC50 was found to be around 29 µM , suggesting significant potential for further development as an anticancer agent.

Case Study: Apoptosis Induction

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Research indicates that the compound's antimicrobial effects are attributed to its ability to inhibit key enzymes involved in microbial metabolism.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research has indicated that it can inhibit pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have been utilized to confirm the structure and purity.

Recent Studies and Future Directions

Recent research has focused on optimizing the synthesis process and enhancing biological efficacy through structural modifications. A notable area of interest is the structure-activity relationship (SAR) of various derivatives of dibenzo[b,f][1,4]oxazepines. Specific substitutions at nitrogen and oxygen sites have been shown to significantly enhance anticancer activity.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what methodological considerations are critical?

The synthesis involves multi-step organic reactions, including:

  • Friedel-Crafts acylation for aromatic ring functionalization.
  • Nucleophilic substitution to introduce the acetamide moiety.
  • Cyclization under controlled conditions to form the dibenzo-oxazepine core . Key considerations include solvent selection (e.g., DMSO or acetonitrile for polar reactions) and temperature control to avoid side products. Purification often employs column chromatography with gradients of EtOAc/hexane .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy (1H and 13C): Resolves aromatic protons, methoxy groups, and acetamide signals. For example, methoxy protons typically appear at δ 3.7–3.9 ppm in 1H NMR .
  • HRMS : Validates molecular weight (e.g., expected [M+H]+ for C₂₄H₂₁N₂O₅: ~417.14 g/mol).
  • HPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns .

Q. What are the potential research applications of this compound?

Structurally analogous compounds exhibit:

  • Neuropharmacological activity : Modulation of neurotransmitter receptors due to the dibenzo-oxazepine core .
  • Anticancer potential : Acetamide derivatives often target kinase pathways or apoptosis regulators .
  • Materials science : π-conjugated systems in the aromatic rings may enable optoelectronic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design could optimize cyclization time, solvent polarity, and reagent stoichiometry .
  • Continuous flow reactors : Enhance heat/mass transfer for cyclization steps, reducing side reactions (e.g., dimerization) .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How can contradictions in biological activity data be resolved?

  • Comparative SAR studies : Test structural analogs (e.g., varying methoxy positions) to isolate pharmacophores. For example, 3,4-dimethoxy substitution vs. 4-methoxy may alter receptor binding .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Target engagement assays : Employ CRISPR-Cas9 knockouts or thermal shift assays to validate direct interactions with proposed targets .

Q. What computational strategies predict reactivity and guide synthetic routes?

  • Quantum mechanical calculations : Simulate transition states for cyclization steps using DFT (e.g., B3LYP/6-31G* level) to identify energy barriers .
  • Machine learning : Train models on PubChem data to predict solubility or stability issues (e.g., hydrolytic degradation of the acetamide group) .
  • Retrosynthetic software : Tools like Synthia™ propose alternative routes using available precursors (e.g., substituted benzaldehydes) .

Methodological Notes

  • Contradictory data : Cross-validate biological assays using orthogonal methods (e.g., SPR vs. cell-based assays) .

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